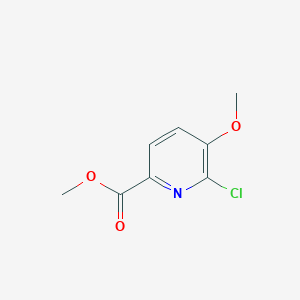
Methyl 6-chloro-5-methoxypicolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-chloro-5-methoxypicolinate is a chemical compound with the molecular formula C8H8ClNO3 It is a derivative of picolinic acid, featuring a chlorine atom at the 6th position and a methoxy group at the 5th position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-chloro-5-methoxypicolinate typically involves the chlorination and methoxylation of picolinic acid derivatives. One common method includes the reaction of 6-chloronicotinic acid with methanol in the presence of a catalyst to form the desired ester. The reaction conditions often involve refluxing the mixture under an inert atmosphere to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-5-methoxypicolinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Products: Various substituted picolinates depending on the nucleophile used.
Oxidation Products: Oxidized derivatives such as carboxylic acids or aldehydes.
Reduction Products: Reduced derivatives such as alcohols or amines.
Scientific Research Applications
Methyl 6-chloro-5-methoxypicolinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 6-chloro-5-methoxypicolinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-chloro-4-methoxypicolinate
- Methyl 4-chloro-5-methoxypicolinate
- Methyl 6-chloro-3-methoxypicolinate
Uniqueness
Methyl 6-chloro-5-methoxypicolinate is unique due to the specific positioning of the chlorine and methoxy groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Biological Activity
Methyl 6-chloro-5-methoxypicolinate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound belongs to the class of picolinate derivatives, characterized by the presence of a methoxy group and a chlorine atom at specific positions on the pyridine ring. Its molecular formula is C8H8ClN2O3.
Biological Activity
1. Anticancer Properties:
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit various kinase pathways, which are crucial in cancer cell proliferation and survival. For instance, studies have demonstrated its effectiveness against certain cancer cell lines by inducing apoptosis and inhibiting tumor growth.
2. Anti-inflammatory Effects:
The compound has also been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, thus providing therapeutic potential for conditions such as arthritis and other inflammatory diseases.
Synthesis Methods
This compound can be synthesized through several methods, including:
- Method A: Starting from 6-chloronicotinic acid, which undergoes methylation with methanol in the presence of a catalyst.
- Method B: Utilizing a one-pot reaction involving chlorination followed by methoxylation.
These methods highlight the compound's accessibility for research and industrial applications.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Kinase inhibition leading to apoptosis | |
| Anti-inflammatory | Inhibition of cytokine production | |
| Antimicrobial | Disruption of bacterial cell wall synthesis |
Case Study: Anticancer Efficacy
A study conducted on various cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the compound's ability to induce cell cycle arrest at the G2/M phase, leading to increased apoptosis rates.
Properties
Molecular Formula |
C8H8ClNO3 |
|---|---|
Molecular Weight |
201.61 g/mol |
IUPAC Name |
methyl 6-chloro-5-methoxypyridine-2-carboxylate |
InChI |
InChI=1S/C8H8ClNO3/c1-12-6-4-3-5(8(11)13-2)10-7(6)9/h3-4H,1-2H3 |
InChI Key |
KMYPJRTWTWZDJU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=C(C=C1)C(=O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















